molecular formula C14H18N4O2 B5070788 N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea

N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea

カタログ番号 B5070788
分子量: 274.32 g/mol
InChIキー: YXSLQPVSUMNXET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea, also known as IMMU-132, is a novel drug that has shown promising results in the treatment of various types of cancer. This drug is a conjugate of SN-38, a topoisomerase I inhibitor, and a monoclonal antibody against Trop-2, a cell surface glycoprotein that is overexpressed in many types of cancer.

作用機序

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea involves the selective targeting of cancer cells through the Trop-2 antigen. Once the conjugate binds to the cancer cell, it is internalized and the SN-38 molecule is released, leading to the inhibition of topoisomerase I and subsequent DNA damage and cell death.
Biochemical and Physiological Effects
N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has been shown to have a favorable pharmacokinetic profile, with a long half-life and low toxicity. The drug is primarily metabolized in the liver and excreted in the feces. In addition, N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has been shown to have a high degree of specificity for cancer cells, with minimal off-target effects.

実験室実験の利点と制限

N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has several advantages for use in laboratory experiments. The drug is highly specific for cancer cells, which allows for the selective targeting of tumor cells in vitro and in vivo. In addition, the conjugate has a long half-life, which allows for sustained drug exposure in animal models. However, one limitation of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea is its high cost, which may limit its use in some laboratory settings.

将来の方向性

There are several future directions for the development of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea. One potential application is the use of the drug in combination with other cancer therapies, such as chemotherapy or immunotherapy. In addition, there is ongoing research into the use of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea for the treatment of other types of cancer, such as pancreatic and colorectal cancer. Finally, there is interest in the development of new conjugates that target other cell surface antigens, which may expand the utility of this approach for the treatment of cancer.

合成法

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea involves the conjugation of SN-38 with a monoclonal antibody against Trop-2. This process is achieved through a series of chemical reactions that involve the modification of both the antibody and the drug molecule. The resulting conjugate is a stable and highly specific targeting agent that can selectively deliver the drug to cancer cells.

科学的研究の応用

N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, ovarian, and bladder cancer. In these studies, N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has shown significant antitumor activity, with response rates ranging from 30% to 50%.

特性

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]-3-(5-methoxy-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-3-4-12(20-2)7-13(10)18-14(19)16-6-5-11-8-15-9-17-11/h3-4,7-9H,5-6H2,1-2H3,(H,15,17)(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSLQPVSUMNXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)NC(=O)NCCC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。